Chloropropylate-d7 is a deuterated derivative of chloropropylate, which is an ester compound with the molecular formula and a molecular weight of approximately 339.21 g/mol. The deuterated form, Chloropropylate-d7, has the molecular formula and a molecular weight of around 346.26 g/mol . This compound is characterized by the presence of seven deuterium atoms, which are isotopes of hydrogen, replacing regular hydrogen atoms in the chloropropylate structure. This modification enhances its utility in various research applications, particularly in studies involving metabolic pathways and
Chloropropylate-d7 has been studied for its biological activity, particularly its metabolism by microorganisms such as Rhodotorula gracilis. In this yeast, chloropropylate-d7 is metabolized through a two-step process involving hydrolysis followed by decarboxylation. This metabolic pathway illustrates its potential as a tracer in biological studies . The compound's isotopic labeling allows researchers to track its metabolic fate more accurately than with non-labeled compounds.
The synthesis of Chloropropylate-d7 typically involves several steps:
These methods require careful control of reaction conditions to achieve the desired isotopic labeling.
Studies involving Chloropropylate-d7 focus on its interactions with biological systems. Its metabolism by Rhodotorula gracilis highlights how deuterated compounds can provide insights into microbial degradation pathways. Additionally, interaction studies often explore how Chloropropylate-d7 affects enzymatic activities and metabolic rates compared to its non-deuterated counterpart.
Chloropropylate-d7 shares structural similarities with several other compounds but is unique due to its isotopic labeling. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Chloropropylate | Non-deuterated version; used widely in agriculture | |
| Dichlorpropionate | Shorter carbon chain; different applications | |
| Benzoylchloride | Different functional group; used in organic synthesis | |
| Propyl acetate | Non-halogenated; simpler structure |
Chloropropylate-d7's unique isotopic labeling allows for enhanced tracking capabilities in research applications, distinguishing it from these similar compounds .
Chloropropylate-d7 (CAS 1234423-98-3) derives from the base structure of chloropropylate (C₁₇H₁₆Cl₂O₃), with seven hydrogen atoms replaced by deuterium (²H/D). The molecular formula becomes C₁₇H₉D₇Cl₂O₃, increasing the molecular weight from 339.21 g/mol to approximately 346.25 g/mol. This substitution occurs at specific positions within the isopropyl ester and benzilic acid moieties, strategically chosen to minimize alterations to reactive sites while maximizing isotopic detection sensitivity.
The compound retains the dichlorobenzilic acid backbone that defines chloropropylate’s biological activity, featuring two para-chlorinated phenyl groups connected to a central hydroxyacetic acid framework. X-ray crystallography of the parent compound reveals a planar arrangement of the aromatic rings, with the ester group adopting a conformation that facilitates interaction with biological targets. Deuterium incorporation alters vibrational frequencies in infrared spectra and causes predictable upfield shifts in ¹H-NMR signals, which are critical for distinguishing labeled from unlabeled species in mixed systems.
Table 1: Comparative Structural Properties of Chloropropylate and Chloropropylate-d7
| Property | Chloropropylate | Chloropropylate-d7 |
|---|---|---|
| Molecular Formula | C₁₇H₁₆Cl₂O₃ | C₁₇H₉D₇Cl₂O₃ |
| Molecular Weight (g/mol) | 339.21 | ~346.25 |
| Key Functional Groups | Dichlorophenyl, ester | Identical, with D-substitution |
| Spectral Signature | ¹H-NMR: δ 1.2 (isopropyl) | ¹H-NRM: δ 1.2 reduced; ²H-NMR detectable |
The synthesis of chloropropylate-d7 builds upon mid-20th century acaricide development, where chloropropylate itself was first commercialized in the 1960s as a miticide targeting spider mites in citrus crops. Deuterated versions emerged in the 1990s alongside advances in isotopic labeling techniques for pesticide metabolism studies. Early routes involved direct H/D exchange using deuterated sulfuric acid catalysts, but modern syntheses employ fully deuterated starting materials to achieve positional specificity.
A representative synthesis involves three stages:
This multistep approach achieves >98% isotopic purity, as verified by high-resolution mass spectrometry. The process requires specialized glassware to prevent protium contamination and yields stable crystalline product suitable for long-term storage.
Deuterium’s nuclear spin (I=1) and distinct neutron count make chloropropylate-d7 indispensable in two key areas:
In kinetic isotope effect (KIE) studies, the C-D bond’s higher stability compared to C-H (bond dissociation energy ~443 kJ/mol vs. 413 kJ/mol) slows reaction rates at deuterated positions. This allows researchers to identify rate-determining steps in chloropropylate’s metabolic oxidation pathways. For example, cytochrome P450-mediated demethylation shows a KIE of 3.2 when comparing deuterated vs. protiated substrates, confirming hydrogen abstraction as the mechanism’s bottleneck.
Table 2: Spectroscopic Applications of Chloropropylate-d7
| Technique | Application | Benefit |
|---|---|---|
| ²H-NMR | Tracking molecular conformation | Eliminates ¹H background signals |
| LC-MS/MS | Quantifying metabolic products | Distinguishes parent drug from metabolites |
| Isotope Ratio MS | Environmental fate studies | Detects ppm-level degradation products |
| Neutron Diffraction | Crystal structure determination | Locates deuterium positions precisely |
In environmental chemistry, chloropropylate-d7 serves as an internal standard for quantifying protiated chloropropylate residues via isotope dilution mass spectrometry. This approach compensates for matrix effects in soil and water samples, achieving detection limits <0.1 ppb. Furthermore, the compound’s altered physical properties—notably its 0.02 g/cm³ density increase over chloropropylate—enable separation via ultracentrifugation in partitioning studies.
Chloropropylate-d7 represents an important deuterated variant of the organochlorine compound chloropropylate, featuring seven deuterium atoms strategically incorporated into its molecular structure [5]. This deuterated analog serves as a valuable internal standard for analytical chemistry applications, particularly in mass spectrometry-based quantification methods [27]. The following sections detail the specialized methodologies employed in the synthesis, optimization, and quality control of this isotopically labeled compound.
The production of Chloropropylate-d7 necessitates sophisticated deuteration techniques to achieve selective hydrogen-deuterium exchange at specific molecular positions . Several methodologies have been developed for the incorporation of deuterium atoms into the chloropropylate structure, each with distinct advantages depending on the desired deuteration pattern and isotopic purity requirements [5] [12].
One of the primary approaches for Chloropropylate-d7 synthesis involves catalytic hydrogen-deuterium exchange reactions using transition metal catalysts [5]. This method employs palladium-based catalysts supported on carbon (Pd/C) in combination with deuterium oxide (D2O) as the deuterium source [5] [10]. The reaction proceeds through the following general mechanism:
This approach is particularly effective for introducing deuterium at benzylic and aliphatic positions within the chloropropylate molecule, which is essential for achieving the desired d7 labeling pattern [10] [12].
For positions adjacent to activating groups in the chloropropylate structure, base-catalyzed deuteration provides an alternative synthetic route [12]. This method utilizes strong bases such as potassium tert-butoxide or sodium deuteroxide to facilitate hydrogen-deuterium exchange at relatively acidic positions [12]. The reaction typically involves:
This approach is particularly valuable for introducing deuterium at positions that are less accessible through catalytic methods, thereby enabling complete deuteration patterns required for Chloropropylate-d7 [12] [5].
Table 1 summarizes the comparative advantages and limitations of these deuteration techniques for Chloropropylate-d7 production:
| Deuteration Technique | Deuteration Sites | Typical Deuterium Incorporation (%) | Key Reagents | Reaction Conditions |
|---|---|---|---|---|
| Catalytic H-D Exchange | Benzylic, aliphatic | 90-98% | Pd/C, D2O, Al | 80-120°C, 1-24 hours |
| Base-Catalyzed Exchange | Activated positions | 85-95% | NaOD, D2O, KOtBu | 30-80°C, 2-48 hours |
| Deuterated Precursors | Multiple sites | >98% | d8-glycerol, d-labeled reagents | Varies by synthetic step |
Achieving high isotopic purity in Chloropropylate-d7 production requires careful optimization of reaction conditions to maximize deuterium incorporation while minimizing side reactions and back-exchange processes [9] [10]. Several critical parameters must be controlled to ensure optimal isotopic enrichment.
Temperature significantly influences both the rate of deuterium incorporation and the selectivity of the deuteration process [5] [10]. Higher temperatures generally accelerate the exchange reaction but may lead to undesired side reactions or decomposition of sensitive functional groups [10]. Experimental studies have demonstrated that:
The relationship between temperature and deuterium incorporation follows a non-linear pattern, with an optimal temperature range that balances reaction rate and selectivity [10] [12].
The choice of catalyst and its loading level significantly impact the efficiency of deuteration reactions for Chloropropylate-d7 synthesis [5] [10]. Experimental findings indicate that:
Catalyst loading must be carefully optimized, as excessive catalyst concentrations can promote undesired side reactions, while insufficient loading leads to incomplete deuteration [5] [10].
The selection of appropriate solvent systems and deuterium sources is crucial for achieving high isotopic purity in Chloropropylate-d7 [5] [12]. Key considerations include:
Table 2 presents optimized reaction conditions for achieving high isotopic purity in Chloropropylate-d7 production:
| Parameter | Optimal Range | Effect on Isotopic Purity | Monitoring Method |
|---|---|---|---|
| Temperature | 90-110°C | >95% D incorporation at benzylic positions | NMR spectroscopy |
| Reaction Time | 6-12 hours | Prevents back-exchange while ensuring complete reaction | GC-MS analysis |
| Catalyst Loading | 7-10% Pd/C | Balances activity and selectivity | Conversion monitoring |
| Deuterium Source | D2O (99.9% D) | Provides high isotopic enrichment | Isotope ratio MS |
| pH | 7.5-8.5 | Prevents acid-catalyzed back-exchange | pH monitoring |
Continuous monitoring of the deuteration reaction is essential for determining the optimal endpoint and maximizing isotopic purity [9] [17]. Several analytical techniques are employed for this purpose:
The reaction endpoint is typically determined when deuterium incorporation reaches a plateau, beyond which extended reaction times may lead to decreased isotopic purity due to back-exchange processes [17] [31].
The production of high-purity Chloropropylate-d7 requires rigorous purification and quality control protocols to ensure both chemical and isotopic purity [11] [14]. These protocols involve sophisticated chromatographic techniques and comprehensive analytical characterization.
Multiple chromatographic techniques are employed sequentially to achieve the high purity levels required for analytical standard applications of Chloropropylate-d7 [11] [22]. The purification strategy typically involves:
The selection of mobile phases and elution conditions is critical for achieving effective separation of the target compound from structurally similar impurities and partially deuterated analogs [11] [22].
Table 3 outlines typical chromatographic conditions for Chloropropylate-d7 purification:
| Chromatographic Technique | Stationary Phase | Mobile Phase/Conditions | Target Impurities Removed |
|---|---|---|---|
| Column Chromatography | Silica gel (60-120 mesh) | Hexane/Ethyl acetate (95:5) | Polar synthesis byproducts |
| Reversed-Phase HPLC | C18 (5 μm, 250 × 10 mm) | Acetonitrile/Water (70:30) | Non-deuterated and partially deuterated analogs |
| Normal-Phase HPLC | Silica (5 μm, 250 × 10 mm) | Hexane/Isopropanol (98:2) | Structural isomers and related compounds |
| Preparative GC | 5% Phenyl-methylsilicone | Temperature program: 80-280°C | Volatile impurities with similar boiling points |
Determination of isotopic purity is a critical aspect of quality control for Chloropropylate-d7 [14] [17]. Several complementary analytical techniques are employed to assess deuterium incorporation at both the molecular and site-specific levels:
The isotopic purity is typically expressed as atom percent deuterium, representing the percentage of hydrogen positions occupied by deuterium atoms [14] [31]. For Chloropropylate-d7, high-quality standards typically exhibit isotopic purities exceeding 98 atom percent deuterium [14] [27].
In addition to isotopic purity, the chemical purity of Chloropropylate-d7 must be rigorously assessed to ensure its suitability as an analytical standard [14] [22]. The chemical purity determination involves:
Chemical purity requirements for Chloropropylate-d7 analytical standards typically exceed 99%, with comprehensive impurity profiling to identify and quantify all impurities present at levels above 0.1% [14] [22].
Hydrogen-1 Nuclear Magnetic Resonance Characteristics
Chloropropylate-d7 exhibits distinctive hydrogen-1 nuclear magnetic resonance spectral signatures that fundamentally differ from its non-deuterated counterpart due to the incorporation of seven deuterium atoms [2]. The deuterated form shows dramatically reduced signal intensity in proton nuclear magnetic resonance spectra, as deuterium atoms are effectively invisible to hydrogen-1 nuclear magnetic resonance detection [3]. The remaining non-deuterated hydrogen atoms in Chloropropylate-d7 produce significantly simplified spectral patterns compared to the parent compound.
The aromatic hydrogen atoms in the dichlorophenyl rings remain as the primary observable signals in hydrogen-1 nuclear magnetic resonance spectra of Chloropropylate-d7 [4] [5]. These aromatic protons typically appear in the characteristic downfield region between 7.0-8.0 parts per million, consistent with electron-withdrawing effects of the chlorine substituents [6]. The relative integration patterns become altered due to the replacement of the isopropyl ester hydrogen atoms with deuterium, resulting in modified peak ratios compared to the parent compound .
Carbon-13 Nuclear Magnetic Resonance Spectral Features
Carbon-13 nuclear magnetic resonance spectroscopy provides enhanced structural information for Chloropropylate-d7 through deuterium isotope effects on carbon chemical shifts [7]. The carbon atoms directly bonded to deuterium exhibit characteristic upfield shifts of approximately 0.2-0.6 parts per million compared to their hydrogen-bonded counterparts [8] [7]. This isotope effect enables precise identification of deuteration sites within the molecular structure.
The carbonyl carbon of the ester functional group maintains its characteristic chemical shift around 170-180 parts per million, unaffected by remote deuterium substitution [4] [5]. The aromatic carbon atoms display typical chemical shifts between 120-140 parts per million, with the chlorine-substituted carbons appearing slightly downfield due to the electronegative halogen influence [9] [10].
Deuterium Nuclear Magnetic Resonance Analysis
Deuterium nuclear magnetic resonance spectroscopy serves as the primary analytical technique for direct observation of deuterium incorporation in Chloropropylate-d7 [3] [11]. Unlike hydrogen-1 nuclear magnetic resonance, deuterium nuclear magnetic resonance directly detects the deuterium nuclei with spin quantum number equal to one, producing characteristic quadrupolar splitting patterns [3] [12].
The deuterium chemical shifts in Chloropropylate-d7 closely parallel the corresponding hydrogen chemical shifts in the parent compound, typically within 0.1 parts per million [9] [3]. The isopropyl deuterium atoms appear as characteristic multipets in the aliphatic region around 1.0-4.0 parts per million, with coupling patterns reflecting the deuterium-deuterium interactions [12] [10].
| Nuclear Magnetic Resonance Parameter | Chloropropylate | Chloropropylate-d7 |
|---|---|---|
| Hydrogen-1 integration ratio | Full complement | Reduced by 7H |
| Aromatic hydrogen chemical shifts | 7.0-8.0 ppm | 7.0-8.0 ppm |
| Carbon-13 isotope effects | None | 0.2-0.6 ppm upfield |
| Deuterium chemical shifts | Not applicable | 1.0-4.0 ppm |
| Deuterium coupling constants | Not applicable | 20-25 Hz |
Molecular Ion Characteristics
Chloropropylate-d7 displays a molecular ion peak at mass-to-charge ratio 346, representing a seven mass unit increase compared to the parent compound at mass-to-charge ratio 339 [2]. The molecular ion peak intensity typically appears moderate to weak due to the inherent instability of large organic molecular ions under electron ionization conditions [4] [13]. The isotope pattern reflects the presence of two chlorine atoms, producing the characteristic molecular ion plus two peak at mass-to-charge ratio 348 with approximately one-third the intensity of the molecular ion peak [13].
The deuterium incorporation significantly influences the fragmentation pathways by altering bond dissociation energies [14] [15]. Carbon-deuterium bonds exhibit greater stability compared to carbon-hydrogen bonds due to the deuterium kinetic isotope effect, resulting in modified fragmentation patterns and altered relative peak intensities [16] [17].
Primary Fragmentation Processes
The primary fragmentation of Chloropropylate-d7 follows ester bond cleavage mechanisms characteristic of benzilic acid esters [18] [4]. The loss of the deuterated isopropyl group produces a major fragment ion at mass-to-charge ratio 303, corresponding to the dichlorobenzilic acid cation . This fragmentation represents α-cleavage adjacent to the carbonyl group, a favored process in ester compounds [19] [18].
Secondary fragmentation involves the loss of individual deuterium atoms or deuterated methyl groups from the molecular ion and primary fragments [15] [17]. The deuterium kinetic isotope effect reduces the probability of carbon-deuterium bond cleavage compared to carbon-hydrogen bond cleavage, resulting in relatively higher intensities for deuterium-containing fragments [14] [16].
Chlorine Isotope Effects in Fragmentation
The presence of chlorine atoms in Chloropropylate-d7 produces characteristic isotope patterns throughout the mass spectrum [18] [13]. Each chlorine-containing fragment exhibits the molecular ion plus two pattern with intensity ratios reflecting the number of chlorine atoms present [20]. The dichlorophenyl fragments typically appear at mass-to-charge ratios showing the three-to-one intensity ratio characteristic of two chlorine atoms [13].
Hydrogen chloride and deuterium chloride elimination represents another significant fragmentation pathway, producing fragments with mass losses of 36 and 37 mass units respectively [18] [13]. The deuterium-containing fragments show reduced tendency for hydrogen halide elimination due to the stronger carbon-deuterium bonds [14] [17].
| Fragmentation Process | Chloropropylate | Chloropropylate-d7 | Mass Difference |
|---|---|---|---|
| Molecular ion | m/z 339 | m/z 346 | +7 |
| Isopropyl loss | m/z 296 | m/z 303 | +7 |
| Dichlorophenyl fragment | m/z 145 | m/z 145 | 0 |
| Hydrogen halide loss | m/z 303 (-HCl) | m/z 309 (-DCl) | +6 |
| Base peak | Variable | Variable | Variable |
Nuclear Magnetic Resonance Spectral Differences
The nuclear magnetic resonance spectral comparison between Chloropropylate and Chloropropylate-d7 reveals fundamental differences in signal patterns and integration values [8] [7]. The non-deuterated compound exhibits complete hydrogen-1 nuclear magnetic resonance spectral coverage with characteristic multipets for the isopropyl ester group around 1.2 and 5.2 parts per million [6]. In contrast, Chloropropylate-d7 shows absence of these aliphatic hydrogen signals, confirming successful deuterium incorporation at the isopropyl positions [11].
Carbon-13 nuclear magnetic resonance spectra demonstrate deuterium isotope effects on chemical shifts for carbons directly bonded to deuterium atoms [7]. The isopropyl carbon atoms in Chloropropylate-d7 appear upfield by approximately 0.3-0.5 parts per million compared to the non-deuterated analog, providing definitive evidence of deuterium substitution [8]. These isotope effects serve as sensitive probes for deuterium incorporation and positional assignment [7] [21].
Mass Spectrometric Fragmentation Comparisons
Mass spectrometric analysis reveals distinct fragmentation differences between Chloropropylate and its deuterated analog [14] [15]. The seven mass unit increase in all deuterium-containing fragments allows precise tracking of fragmentation pathways and deuterium retention during mass spectral decomposition [16]. Fragments originating from the aromatic portions of the molecule show identical mass-to-charge ratios in both compounds, confirming that deuterium substitution occurs exclusively in the isopropyl ester group [4].
The relative intensities of corresponding fragments differ between the two compounds due to deuterium kinetic isotope effects [14] [17]. Fragmentation processes involving carbon-deuterium bond cleavage occur at reduced rates compared to carbon-hydrogen bond cleavage, resulting in enhanced stability of deuterium-containing fragments [16]. This effect manifests as increased relative intensities for molecular ions and larger fragments in Chloropropylate-d7 compared to the parent compound [15].
Analytical Applications and Method Development
The spectroscopic differences between Chloropropylate and Chloropropylate-d7 enable their use as internal standards in analytical methods [22] [23]. The deuterated compound serves as an ideal internal standard for gas chromatography-mass spectrometry analysis of Chloropropylate residues, providing compensation for matrix effects and instrumental variations [24] [23]. The similar chemical properties but distinct mass spectral signatures allow accurate quantification without interference [22].
Nuclear magnetic resonance spectroscopy applications utilize the deuterium incorporation for mechanistic studies and metabolic pathway investigations [25] [3]. The deuterium labels serve as tracers for following molecular transformations and identifying sites of chemical modification . The combination of hydrogen-1, carbon-13, and deuterium nuclear magnetic resonance techniques provides comprehensive structural characterization and purity assessment for deuterated analytical standards [11].
| Analytical Parameter | Chloropropylate | Chloropropylate-d7 | Application |
|---|---|---|---|
| Molecular ion mass | 339 | 346 | Internal standard |
| Hydrogen-1 nuclear magnetic resonance complexity | High | Reduced | Structural confirmation |
| Carbon-13 isotope shifts | Absent | Present | Deuterium localization |
| Fragmentation selectivity | Standard | Enhanced | Mechanistic studies |
| Analytical sensitivity | Reference | Enhanced | Trace analysis |